5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid
Description
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid (CAS: 90564-11-7) is a 2-furoic acid derivative characterized by a sulfanyl (thioether) linkage and a cyanoethyl substituent. Its molecular formula is C₉H₉NO₃S, with a molar mass of 211.24 g/mol and a melting point of 126–127°C (ethanol solvent) . Key spectral data (IR, NMR, and EI-MS) confirm its structure, while its predicted pKa of 3.17 reflects increased acidity compared to unsubstituted 2-furoic acid due to the electron-withdrawing cyano group .
Properties
IUPAC Name |
5-(2-cyanoethylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3H,1,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJJUBTIZNZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CSCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366922 | |
| Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90564-11-7 | |
| Record name | 5-{[(2-cyanoethyl)sulfanyl]methyl}-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid typically involves the reaction of 2-furoic acid with 2-cyanoethyl thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group attacks the furan ring, resulting in the formation of the desired product. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated furan derivatives
Scientific Research Applications
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Sulfonyl vs. Sulfanyl Groups
- 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid (CAS: 696648-38-3) replaces the sulfanyl group with a sulfonyl moiety (C₁₄H₁₄O₅S, MW: 294.32 g/mol).
- 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid introduces a sulfinyl group, which exists in an intermediate oxidation state between sulfanyl and sulfonyl, altering redox reactivity .
Aromatic vs. Aliphatic Substituents
- 5-[(Phenylthio)methyl]-2-furoic acid (CAS: 79504-96-4) features a phenyl group (C₁₂H₁₀O₃S, MW: 234.27 g/mol), enhancing lipophilicity (logP ≈ 2.5) compared to the cyanoethyl group in the target compound (predicted logP: ~1.2) .
- 5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid adds steric bulk via a methylphenyl group, which may hinder binding interactions in biological systems .
Halogenated Derivatives
Physical and Chemical Properties
*Predicted based on substituent electronegativity.
Biological Activity
Chemical Structure and Properties
5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid features a furan ring substituted with a cyanoethyl sulfanyl group. The structural formula can be represented as follows:
This compound's unique structure may contribute to its biological activity, particularly in antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of furoic acid, including 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid, exhibit significant antimicrobial activity. A study on related furoic acid derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the sulfanyl and cyanoethyl groups enhances this activity.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-Cyanoethyl-2-furoic acid | Antimicrobial | 15 |
| 5-Nitro-2-furoic acid | Antimycobacterial | 10.64 |
Anticancer Activity
In vitro studies have shown that furoic acid derivatives can inhibit cancer cell proliferation. For example, compounds similar to 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid were tested against various cancer cell lines, revealing IC50 values indicative of their potency.
Case Study: Inhibition of Cancer Cell Lines
A recent study evaluated the effects of furoic acid derivatives on breast cancer cell lines (MCF-7). The results indicated that these compounds could induce apoptosis, suggesting a mechanism for their anticancer effects.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HeLa | 15.0 | Cell cycle arrest |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease processes. For instance, certain furoic acid derivatives have been shown to inhibit isocitrate lyase (ICL) in Mycobacterium tuberculosis, which is crucial for its survival in host environments.
Toxicity and Safety
While exploring the biological activities, it is essential to consider the safety profile of 5-{[(2-Cyanoethyl)sulfanyl]methyl}-2-furoic acid. Preliminary toxicity studies indicate low cytotoxicity in non-cancerous cell lines, making it a promising candidate for further development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
